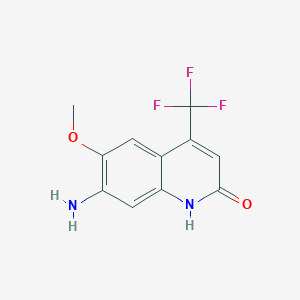![molecular formula C14H11BrN2O2 B12588792 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- CAS No. 635731-99-6](/img/structure/B12588792.png)
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- is a chemical compound with the molecular formula C14H11BrN2O2. It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group, a bromine atom, and a methoxyphenylmethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- typically involves the bromination of 3-pyridinecarbonitrile followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The methoxyphenylmethoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenylmethanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted pyridinecarbonitriles, such as:
- 3-Pyridinecarbonitrile, 2-bromo-4-methoxy-
- 3-Pyridinecarbonitrile, 2-bromo-4-[(4-hydroxyphenyl)methoxy]-
- 3-Pyridinecarbonitrile, 2-chloro-4-[(4-methoxyphenyl)methoxy]-
Uniqueness
What sets 3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methoxyphenylmethoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
635731-99-6 |
|---|---|
Formule moléculaire |
C14H11BrN2O2 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
2-bromo-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3 |
Clé InChI |
GAVMYVUSFLSUET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)


![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
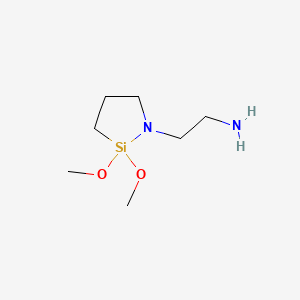
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
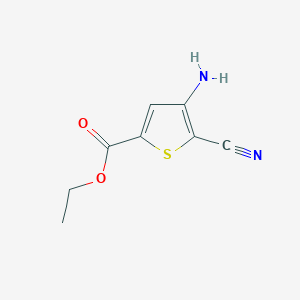
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

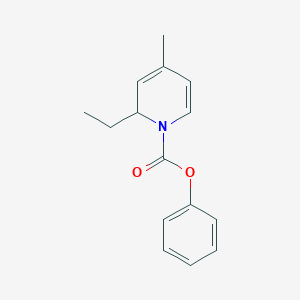
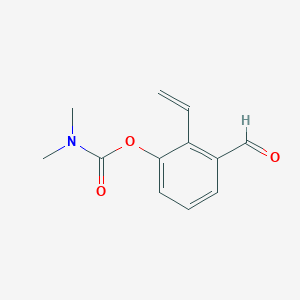
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
